(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

描述

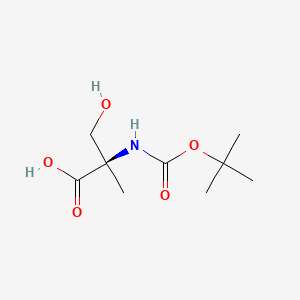

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (CAS: 84311-18-2) is a chiral amino acid derivative characterized by:

- Molecular formula: C₉H₁₇NO₅ (MW: 219.23 g/mol) .

- Structure: A Boc-protected amino group, a hydroxyl group at C3, and a methyl group at C2 in the (R)-configuration .

- Applications: A key intermediate in peptide synthesis and therapeutic agent development, particularly for immunoproteasome inhibitors and anti-inflammatory drugs .

Its synthesis involves enantioselective methods, such as chiral resolution using (R)-(+)-α-methylbenzylamine to isolate the (R)-isomer from racemic mixtures .

属性

IUPAC Name |

(2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647169 | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84311-18-2 | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to protect the amino group of the amino acid, preventing it from reacting during subsequent synthetic steps .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor method allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

化学反应分析

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

Major Products Formed

Deprotection: The free amino acid

Substitution: Various substituted derivatives depending on the reagent used

Oxidation: The corresponding carbonyl compound

科学研究应用

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein structure by providing protected amino acids for incorporation into peptides.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization. This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Analogues

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

Table 4: Comparative Physicochemical Data

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, also known as N-Boc-alpha-methyl-D-serine, is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 219.23 g/mol

- CAS Number: 84311-18-2

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to modulate various biochemical pathways. It acts as a precursor in the synthesis of peptides and proteins, which are crucial for numerous physiological functions.

- Inhibition of Cell Proliferation: Research indicates that derivatives of this compound exhibit significant inhibitory effects on cell proliferation, particularly in cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of triple-negative breast cancer (TNBC) cells, demonstrating a selective action that spares normal cells while targeting malignant ones .

- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the strain .

Case Studies

- In Vitro Studies on Cancer Cells:

- Antimicrobial Efficacy:

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。